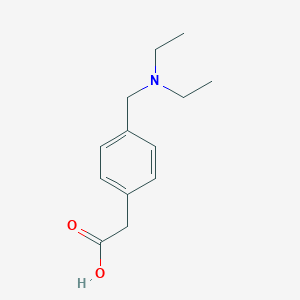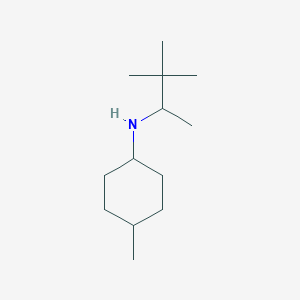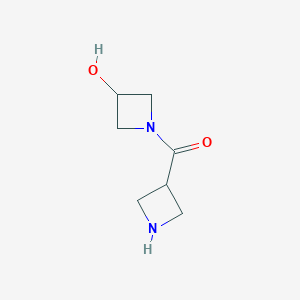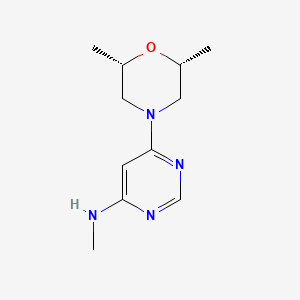
2-(4-((Diethylamino)methyl)phenyl)acetic acid
Übersicht
Beschreibung
“2-(4-((Diethylamino)methyl)phenyl)acetic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It is related to other compounds such as “2-((4-DIETHYLAMINO-PHENYLIMINO)-METHYL)-PHENOXY)-ACETIC ACID” which has a linear formula of C19H22N2O3 and a molecular weight of 326.399 .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Structure Analysis
- Derivatives of diphenylmethylene-amino acetic acid, which is structurally related to 2-(4-((Diethylamino)methyl)phenyl)acetic acid, have been studied for their reactions with carbon disulfide, phenyl isothiocyanate, and dicyclohexyl carbodiimide. These reactions produce various ketene dithioacetals and acetals. One derivative was characterized through X-ray structure determination, revealing significant details about its molecular structure, including the presence of a 2-aza-1,3-butadiene fragment and the non-planarity of the C=N-C=C group (Dölling, Frost, Heinemann, & Hartung, 1993).
Pharmacological Synthesis
- Synthesis of compounds related to this compound has been explored for potential pharmacological applications. For instance, synthesis of 4-phenyl-2-butanone, an important medium in medicine for inflammation and codeine, involves steps like reduction, acylation, and hydrolysis (Zhang, 2005). Additionally, compounds like [(cycloalkylmethyl)phenyl]acetic acid derivatives have been synthesized and evaluated for their antiinflammatory and analgesic activities, showing promising results in certain tests (Terada et al., 1984).
Synthesis and Characterization of Derivatives
- Various derivatives and analogs of this compound have been synthesized and characterized, with some focused on exploring their potential pharmacological activities. For example, Schiff bases derived from similar compounds were synthesized and characterized by various spectroscopic methods, and their cytotoxicity against cancer cell lines was studied, demonstrating promising results (Uddin et al., 2020).
Kinetic and Thermodynamic Studies
- Kinetic and thermodynamic studies involving derivatives of this compound have been conducted to understand their chemical properties better. For example, the study of pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium and its derivatives revealed insights into the acidities and reaction mechanisms of these compounds (Bernasconi, Ruddat, Wenzel, & Fischer, 2004).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These affected pathways lead to downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-[4-(diethylaminomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)10-12-7-5-11(6-8-12)9-13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLAILCISOSFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)






